N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

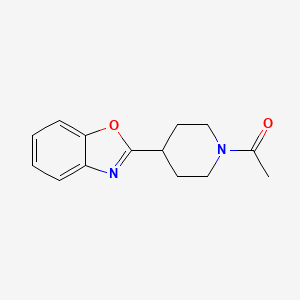

N-(4-Maleimidobutyryloxy)sulfosuccinimide Sodium Salt (SULFO-GMBS) is a heterobifunctional cross-linker used in a variety of biotechnological applications. It is a water-soluble, low-molecular-weight reagent used for protein modification and conjugation. SULFO-GMBS is a useful tool for protein engineering and bioconjugation, as it can be used to link proteins, peptides, and other biomolecules to each other or to other molecules. This versatile reagent is widely used in research and development in the fields of biochemistry, biotechnology, and biomedical engineering.

Aplicaciones Científicas De Investigación

Protein Cross-linking

Sulfo-GMBS is a heterobifunctional crosslinking reagent . It has activated esters and maleimide reactive groups that react with amines and sulfhydryl groups of proteins, respectively . This makes it useful in protein cross-linking applications.

Enzyme Labeling

Enzyme-labeled haptens are prepared using hetero-bifunctional cross-linking reagents such as Sulfo-GMBS . The cross-linking reaction requires neutral pH and mild temperature because it is necessary to maintain enzyme activity and antibody titers in the cross-linking reaction .

Conjugation of Cysteine-containing Peptides

Sulfo-GMBS is used for the conjugation of cysteine-containing peptides to carrier proteins or surfaces . This is particularly useful in the field of bioconjugation.

Preparation of Protein Degrader Building Blocks

Sulfo-GMBS is used in the preparation of protein degrader building blocks . These building blocks are essential in the development of targeted protein degradation therapeutics.

Use in Biochemical Assays

Due to its reactivity towards amines and sulfhydryl groups, Sulfo-GMBS can be used in various biochemical assays that involve proteins .

Use as a Linker in Bioconjugation

Sulfo-GMBS acts as a linker in bioconjugation . It provides a spacer between the two reactive sites, making it more stable than aromatic cross-linking reagents .

Mecanismo De Acción

Target of Action

Sulfo-GMBS is a heterobifunctional crosslinking reagent . Its primary targets are amines and sulfhydryl groups of proteins . These functional groups are commonly found in various proteins, allowing Sulfo-GMBS to interact with a wide range of biological targets.

Mode of Action

Sulfo-GMBS contains activated esters and maleimide reactive groups . The activated ester end of Sulfo-GMBS reacts with the amine groups of proteins, while the maleimide end reacts with sulfhydryl groups . This allows Sulfo-GMBS to form a stable covalent bond between two different proteins, effectively linking them together.

Biochemical Pathways

The exact biochemical pathways affected by Sulfo-GMBS can vary depending on the specific proteins it crosslinks. It’s commonly used to prepare enzyme-labeled haptens . In this context, Sulfo-GMBS can affect the pathways in which these enzymes and haptens are involved, potentially altering their function or activity.

Pharmacokinetics

Furthermore, Sulfo-GMBS is water-soluble , which could potentially enhance its distribution in aqueous biological environments.

Result of Action

The result of Sulfo-GMBS’s action is the formation of a stable, covalent bond between two different proteins . This can alter the function, activity, or localization of these proteins, leading to various molecular and cellular effects. The exact effects would depend on the specific proteins being crosslinked.

Action Environment

The crosslinking reaction of Sulfo-GMBS requires a neutral pH and mild temperature . This is to maintain enzyme activity and antibody titers in the crosslinking reaction . Furthermore, Sulfo-GMBS is more stable than some other crosslinking reagents in a wider pH range . This suggests that the action, efficacy, and stability of Sulfo-GMBS can be influenced by environmental factors such as pH and temperature.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS) involves the reaction of N-hydroxysuccinimide (NHS) with 4-maleimidobutyric acid N-hydroxysuccinimide ester (GMBS) in the presence of sodium sulfite to form the final product.", "Starting Materials": [ "N-hydroxysuccinimide (NHS)", "4-maleimidobutyric acid N-hydroxysuccinimide ester (GMBS)", "Sodium sulfite" ], "Reaction": [ "Step 1: Dissolve NHS (1.0 eq) and GMBS (1.0 eq) in dry DMF.", "Step 2: Add sodium sulfite (2.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a mixture of methanol and water as the eluent.", "Step 4: Lyophilize the purified product to obtain the final product as a white powder." ] } | |

Número CAS |

158018-86-1 |

Fórmula molecular |

C5H10N4 |

Peso molecular |

0 |

Sinónimos |

N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.